
4-(2-Hydroxyethylamino)-2-nitrophenol
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Overview
Description
4-(2-Hydroxyethylamino)-2-nitrophenol (CAS 65235-31-6) is a nitrophenol derivative with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . Its structure consists of a phenolic ring substituted with a nitro (-NO₂) group at the 2-position and a 2-hydroxyethylamino (-NH-CH₂CH₂OH) group at the 4-position.
Scientific Research Applications
Applications in Cosmetics
Hair Dyes:
- This compound is primarily used in the formulation of permanent and semi-permanent hair dyes. It acts as a colorant due to its ability to form stable complexes with oxidizing agents during the dyeing process.
- Safety Concerns: There are potential risks of skin sensitization associated with its use. Regulatory bodies have recommended specific labeling requirements for products containing this compound to mitigate allergic reactions .
Table 1: Cosmetic Applications of 4-(2-Hydroxyethylamino)-2-nitrophenol
Pharmaceutical Applications
Drug Intermediates:
- This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can participate in nucleophilic substitution reactions, making it valuable in drug development.
Case Study: Toxicological Assessments
- Toxicological profiles have been developed to assess the safety of this compound when used in pharmaceuticals. Studies indicate that while it exhibits some toxicity, appropriate concentrations can be managed within safety limits for therapeutic use .
Table 2: Toxicological Data
Environmental Impact and Safety Regulations
The environmental impact of this compound has been evaluated through various assessments. The chemical is subject to regulations that aim to minimize its release into the environment due to potential adverse effects on aquatic life and human health.
Regulatory Frameworks:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between 4-(2-Hydroxyethylamino)-2-nitrophenol and related nitrophenol derivatives:
Key Observations:
- Substituent Effects: The hydroxyethylamino group enhances water solubility and reactivity in polymerization or biological systems compared to hydrophobic substituents like tert-butyl or chloro .
- Hazard Profile: Compounds with hydroxyethylamino groups (e.g., this compound) primarily pose skin/eye irritation risks, while chloro-substituted derivatives like 2-Chloro-4-nitrophenol may exhibit higher toxicity upon ingestion .
Properties
CAS No. |
165672-32-2 |
---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(2-hydroxyethylamino)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c11-4-3-9-6-1-2-8(12)7(5-6)10(13)14/h1-2,5,9,11-12H,3-4H2 |
InChI Key |
OGWVGBOYEVXGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
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